molecular formula C21H14ClN3O5 B3737558 N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide

Cat. No.: B3737558
M. Wt: 423.8 g/mol
InChI Key: UOHCMMJPAXPSJU-UHFFFAOYSA-N
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Description

The compound “N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide” is a complex organic molecule that contains several functional groups and structural motifs, including a benzoxazole ring, a nitro group, an amide linkage, and a methoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific bonds between them. The presence of the benzoxazole ring, for example, would introduce aromaticity into the molecule, which could influence its reactivity and physical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the molecule more susceptible to nucleophilic attack. The amide linkage could participate in hydrolysis reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole ring could contribute to its stability and rigidity, while the nitro group could influence its polarity .

Safety and Hazards

As with any chemical compound, handling “N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of novel organic compounds like this one has the potential to contribute to various fields, including medicinal chemistry, materials science, and chemical biology. Future research could explore its synthesis, properties, and potential applications .

Properties

IUPAC Name

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O5/c1-29-18-8-4-13(10-16(18)22)21-24-17-11-14(5-9-19(17)30-21)23-20(26)12-2-6-15(7-3-12)25(27)28/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHCMMJPAXPSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
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N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
Reactant of Route 3
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N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
Reactant of Route 4
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N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
Reactant of Route 6
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide

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